Biotin-PEG4-OH is a chemical compound that combines biotin with a polyethylene glycol (PEG) chain, specifically a four-unit PEG linker. This compound is significant in biochemistry and molecular biology due to its ability to facilitate the conjugation of biotin to various biomolecules, enhancing their solubility and stability while enabling specific interactions with streptavidin or avidin. Biotin-PEG4-OH is classified as a bioconjugate and is primarily used in applications such as protein labeling, drug delivery, and the development of diagnostic assays.
The synthesis of Biotin-PEG4-OH typically involves the conjugation of biotin with a PEG derivative. One common method starts with the activation of the carboxylic acid group of biotin using coupling agents like N,N'-diisopropylcarbodiimide (DIC) or 1-hydroxybenzotriazole (HOBt) in an organic solvent such as dimethylformamide (DMF). The activated biotin is then reacted with a PEG4 alcohol to form an ester bond, resulting in the final product, Biotin-PEG4-OH.
The reaction conditions are crucial for optimizing yield and purity. Typically, the reaction is performed under inert atmosphere conditions to prevent moisture interference. The final product can be purified using high-performance liquid chromatography (HPLC) to ensure high purity levels necessary for biological applications.
Biotin-PEG4-OH features a branched structure where the biotin moiety is linked to a PEG chain through an ester bond. The molecular formula for Biotin-PEG4-OH can be represented as C_{14}H_{26}N_{2}O_{6}S, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.
The molecular weight of Biotin-PEG4-OH is approximately 318.43 g/mol. The compound's structure allows for increased solubility in aqueous solutions due to the hydrophilic nature of the PEG chain while maintaining the strong binding affinity characteristic of biotin.
Biotin-PEG4-OH can participate in several key chemical reactions:
Common reagents used in these reactions include:
The major products formed from these reactions include deprotected lysine residues and peptide conjugates featuring biotin.
The primary mechanism of action for Biotin-PEG4-OH revolves around its ability to form stable complexes with streptavidin or avidin proteins. The high affinity between biotin and streptavidin allows for effective immobilization of biotinylated molecules on solid supports, facilitating various biochemical assays and purification processes. This interaction is utilized extensively in applications such as enzyme-linked immunosorbent assays (ELISAs), protein detection, and drug delivery systems.
Biotin-PEG4-OH is typically a white to off-white powder that is soluble in water and polar organic solvents. Its solubility profile enhances its utility in biological applications where aqueous environments are prevalent.
The compound exhibits stability under physiological conditions but may degrade under extreme pH levels or high temperatures. Its reactivity is primarily governed by the functional groups present on both the biotin and PEG components, allowing for versatile applications in conjugation chemistry.
Relevant data include:
Biotin-PEG4-OH has numerous scientific applications:
Biotin-PEG4-OH (C₁₈H₃₃N₃O₆S, MW 419.5 g/mol) serves as a pivotal molecular scaffold in multi-target drug development due to its dual functionality: the biotin moiety enables high-affinity binding to avidin/streptavidin receptors for targeted delivery, while the tetraethylene glycol (PEG4) spacer enhances aqueous solubility and reduces steric hindrance during target engagement [4] [5]. This design was validated in a 2024 study where biotin-PEG4 conjugates of 1,8-naphthalimide demonstrated simultaneous targeting of DNA and ferroptosis pathways in cancer cells. The biotin-mediated active transport facilitated tumor-selective accumulation, and the PEG4 spacer optimized spatial separation between the warhead (naphthalimide) and biotin, preserving both ligands' binding efficacy. Molecular docking simulations confirmed that the 20-atom PEG4 chain maintains optimal distance for dual-receptor engagement, unlike shorter PEG spacers that compromise binding kinetics [5].
Table 1: Key Design Advantages of Biotin-PEG4 Conjugates
Design Element | Functional Role | Biological Impact |
---|---|---|
Biotin moiety | High-affinity streptavidin binding (Kd ≈ 10⁻¹⁴ M) | Tumor-selective drug delivery |
PEG4 spacer | Solubility enhancement & reduced steric interference | Improved bioavailability and target binding |
Terminal -OH group | Facile derivatization point | Modular linkage to therapeutic payloads |
The synthesis of Biotin-PEG4-OH (CAS 1217609-84-1) employs a three-step carbodiimide strategy to ensure regioselective amide bond formation and ≥95% purity [4] :
Table 2: Synthetic Conditions for Biotin-PEG4-OH
Step | Reagents & Ratios | Solvent System | Conditions | Key Quality Control |
---|---|---|---|---|
Activation | Biotin : DCC : NHS = 1 : 1.2 : 1.5 | Anhydrous DMF | 0°C, 2 h | TLC (Rf = 0.7, CHCl₃:MeOH 8:2) |
Conjugation | Biotin-NHS : H₂N-PEG4-OH = 1 : 1.3 | DMF:CHCl₃ (3:1) | 25°C, 12 h | HPLC (tR = 6.8 min, C18 column) |
Purification | Diethyl ether, Sephadex LH-20 | Water/methanol | Centrifugation & filtration | FT-IR (ν C=O 1720 cm⁻¹, ν O-H 3400 cm⁻¹) |
The PEG4 spacer in Biotin-PEG4-OH specifically refers to a 17-atom chain composed of four repeating ethylene oxide units (-CH₂CH₂O-), conferring a hydrodynamic length of 15.8 Å – critical for balancing molecular flexibility and target engagement [1] [5]. Compared to shorter spacers (e.g., PEG2, 7.2 Å), PEG4:
In a comparative docking study of biotinylated antitumor agents, PEG4-linked 1,8-naphthalimide (4d) achieved the lowest binding energy (-9.2 kcal/mol) to DNA topoisomerase II due to spacer-induced conformational adaptability. Shorter spacers (PEG2-PEG3) restricted warhead orientation, while longer spacers (PEG6-PEG8) caused entropic penalties that diminished binding stability [5] .
Table 3: Impact of PEG Spacer Length on Biotin Conjugate Performance
Spacer Length | Hydrodynamic Length (Å) | Solubility in Water (mg/mL) | Relative Target Binding Affinity | Optimal Use Case |
---|---|---|---|---|
PEG2 | 7.2 | ≤10 | 1.0× (reference) | Low-molecular-weight probes |
PEG3 | 11.5 | 15–20 | 4.7× | Cell-impermeable diagnostics |
PEG4 | 15.8 | >50 | 15.3× | Dual-targeting therapeutics |
PEG6 | 24.1 | >50 | 8.2× | Size-exclusion applications |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7